N-(4-acetamidophenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound is a triazolopyridazine derivative featuring a 3-methoxyphenyl substituent at position 6 of the pyridazine ring and an acetamide group at the N-(4-aminophenyl) position.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-14(29)23-16-6-8-17(9-7-16)24-21(30)13-32-22-26-25-20-11-10-19(27-28(20)22)15-4-3-5-18(12-15)31-2/h3-12H,13H2,1-2H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFUZAHJJOYNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the triazolopyridazine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
N-(4-acetamidophenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-(4-acetamidophenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridazine core can bind to specific sites, altering the activity of the target molecule and triggering a cascade of biochemical events.
Comparison with Similar Compounds
Structural Analog: N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- Key Differences :
- Substituent on triazolopyridazine: 4-chlorophenyl () vs. 3-methoxyphenyl (target compound).
- Molecular formula: C₂₁H₁₇ClN₆O₂S (452.917 g/mol) vs. C₂₂H₂₀N₆O₃S (estimated ~464.5 g/mol for target compound).
- Electronic effects: Chlorine (electron-withdrawing) vs. methoxy (electron-donating), influencing reactivity and binding affinity.
- Implications :
Structural Analog: 2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894049-45-7)
- Key Differences :
- Implications :
Structural Analog: Anti-Exudative Acetamide Derivatives ()
- Key Differences: Core structure: Furan-2-yl-substituted triazoles (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) vs. triazolopyridazine in the target compound. Biological activity: The furan derivatives showed anti-exudative activity comparable to diclofenac sodium at 10 mg/kg .
- Implications :
- The triazolopyridazine scaffold in the target compound may offer enhanced rigidity and binding specificity compared to simpler triazole systems.
Comparative Data Table
Research Findings and Implications
- Bioactivity Trends: Sulfanyl-linked acetamides (e.g., ) demonstrate that minor structural changes (e.g., furan vs. pyridazine) significantly alter biological activity. The target compound’s pyridazine core may offer superior stability over furan derivatives .
- Synthetic Utility : N-(substituted phenyl)acetamides are established intermediates for heterocyclic compounds, suggesting the target could serve as a precursor for anticancer or antimicrobial agents .
Biological Activity
N-(4-acetamidophenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.
Chemical Structure and Properties
The compound features a triazole moiety linked to a pyridazine structure, which is known for contributing to various biological activities. The presence of the acetamido group enhances its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N7O |
| Molecular Weight | 373.43 g/mol |
| CAS Number | 894061-79-1 |
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole exhibit significant anticancer properties. The specific compound has been evaluated against various cancer cell lines.
- In Vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values were found to be promising, indicating potent anticancer activity. For example, one study reported IC50 values of 0.28 µg/mL against MCF-7 and 0.52 µg/mL against A549 cells, suggesting effective cytotoxicity in these models .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Studies indicated that the compound activates caspases involved in the apoptotic pathway, leading to increased DNA fragmentation and cell death . Additionally, molecular docking studies suggested interactions with key proteins involved in cancer cell proliferation.
Antibacterial Activity
The compound's potential as an antibacterial agent has also been explored. Triazole derivatives are known for their broad-spectrum antibacterial activity.
- Testing Against Bacteria : In vitro tests indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
Other Pharmacological Activities
Beyond anticancer and antibacterial properties, this compound shows promise in other therapeutic areas:
- Antifungal Activity : Some derivatives have shown effectiveness against fungal infections.
- Antitubercular Activity : Related compounds have been synthesized and evaluated for their ability to combat Mycobacterium tuberculosis, with some showing IC50 values in the micromolar range .
Case Studies
- Case Study 1 : A study focused on the synthesis of triazole derivatives highlighted their potential as anticancer agents. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing significant activity correlating with structural modifications .
- Case Study 2 : Research on antibacterial activity demonstrated that certain derivatives of this compound could outperform traditional antibiotics in inhibiting resistant bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
